![molecular formula C18H20N4O4S B14969727 1,1'-[6-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one](/img/structure/B14969727.png)
1,1'-[6-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one
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Overview
Description
1-[6-(3,4-DIMETHOXYPHENYL)-5-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]PROPAN-1-ONE is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(3,4-DIMETHOXYPHENYL)-5-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]PROPAN-1-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with thiocarbohydrazide to yield the triazolothiadiazine core. The final step involves the acylation of the triazolothiadiazine with propanoyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-[6-(3,4-DIMETHOXYPHENYL)-5-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]PROPAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolothiadiazine derivatives.
Scientific Research Applications
1-[6-(3,4-DIMETHOXYPHENYL)-5-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]PROPAN-1-ONE has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase and cholinesterase.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[6-(3,4-DIMETHOXYPHENYL)-5-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]PROPAN-1-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[6-(3,4-DIMETHOXYPHENYL)-5-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]PROPAN-1-ONE can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but may have different substituents, leading to variations in their pharmacological activities.
1,2,4-Triazolo[4,3-b][1,2,4]triazines: These compounds have a similar triazole ring but differ in the fusion with the thiadiazine ring, resulting in distinct biological properties.
Uniqueness: The unique combination of the triazole and thiadiazine rings in 1-[6-(3,4-DIMETHOXYPHENYL)-5-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YL]PROPAN-1-ONE provides it with a distinct pharmacophore that can interact with multiple biological targets, making it a versatile compound in drug design and development .
Properties
Molecular Formula |
C18H20N4O4S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-[6-(3,4-dimethoxyphenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one |
InChI |
InChI=1S/C18H20N4O4S/c1-5-12(23)17-16(11-7-8-13(25-3)14(9-11)26-4)22(15(24)6-2)21-10-19-20-18(21)27-17/h7-10H,5-6H2,1-4H3 |
InChI Key |
ZAZCKZLJGVODON-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N(N2C=NN=C2S1)C(=O)CC)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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